
N-(4-butylphenyl)-6-chloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-6-chloronicotinamide, also known as BPN-15606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have significant effects on various biological processes.
Wirkmechanismus
N-(4-butylphenyl)-6-chloronicotinamide works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a critical role in various biological processes, including energy metabolism, DNA repair, and cell signaling. By increasing the levels of NAD+, N-(4-butylphenyl)-6-chloronicotinamide can activate various enzymes that are involved in these processes, leading to the beneficial effects observed in scientific research.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-6-chloronicotinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of NAD+ in the body, which can lead to increased energy metabolism, improved DNA repair, and enhanced cell signaling. N-(4-butylphenyl)-6-chloronicotinamide has also been shown to have anti-inflammatory effects, which can lead to reduced inflammation and improved immune function. In addition, N-(4-butylphenyl)-6-chloronicotinamide has been shown to have neuroprotective effects, which can lead to improved cognitive function and reduced risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-butylphenyl)-6-chloronicotinamide in lab experiments is its well-established mechanism of action. The effects of N-(4-butylphenyl)-6-chloronicotinamide on NAD+ levels and enzyme activation have been extensively studied, which makes it a reliable tool for studying various biological processes. However, one limitation of using N-(4-butylphenyl)-6-chloronicotinamide in lab experiments is its complex synthesis method. The synthesis of N-(4-butylphenyl)-6-chloronicotinamide requires expertise in organic chemistry, which can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for the scientific research on N-(4-butylphenyl)-6-chloronicotinamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to explore the effects of N-(4-butylphenyl)-6-chloronicotinamide on other biological processes, such as immune function and aging. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for N-(4-butylphenyl)-6-chloronicotinamide, which could make it more accessible to researchers.
Synthesemethoden
The synthesis of N-(4-butylphenyl)-6-chloronicotinamide involves a series of chemical reactions. The starting material is 4-butylbenzaldehyde, which is reacted with malononitrile to form a substituted pyridine. The pyridine is then chlorinated to form 6-chloronicotinonitrile, which is subsequently reacted with an amine to form N-(4-butylphenyl)-6-chloronicotinamide. The synthesis of N-(4-butylphenyl)-6-chloronicotinamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-6-chloronicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-butylphenyl)-6-chloronicotinamide has also been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, N-(4-butylphenyl)-6-chloronicotinamide has been shown to have anti-cancer effects, which makes it a potential candidate for the treatment of various types of cancer.
Eigenschaften
Produktname |
N-(4-butylphenyl)-6-chloronicotinamide |
|---|---|
Molekularformel |
C16H17ClN2O |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O/c1-2-3-4-12-5-8-14(9-6-12)19-16(20)13-7-10-15(17)18-11-13/h5-11H,2-4H2,1H3,(H,19,20) |
InChI-Schlüssel |
NVTFYUKHBMLKQP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



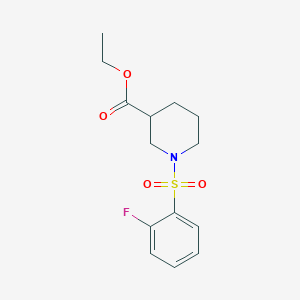
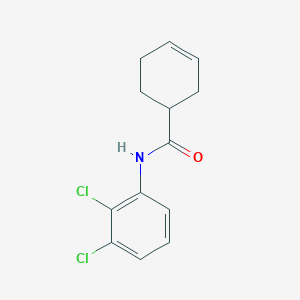

![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)
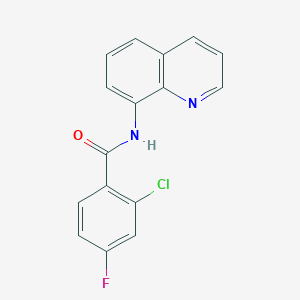
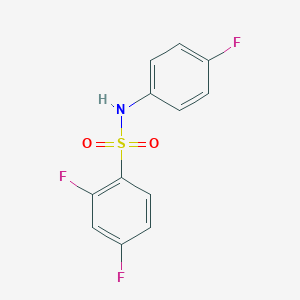
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
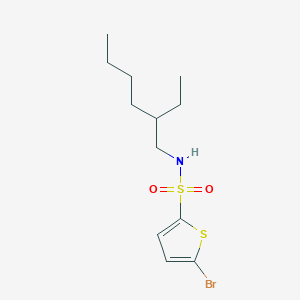

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)
